4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula and a molecular weight of 252.35 g/mol. It is categorized under spirocyclic compounds, which are characterized by having two or more rings that share a common atom. This compound is notable for its unique structural features, including a spirocyclic framework that incorporates both nitrogen and oxygen heteroatoms.
The compound is identified by the Chemical Abstracts Service number 1710472-15-3. It belongs to a class of compounds known as diazaspiro compounds, which are often studied for their potential biological activities and applications in medicinal chemistry. Its classification as an oxadiazole derivative further highlights its relevance in various chemical and pharmaceutical contexts.
The synthesis of 4-cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves multi-step synthetic routes that may include:
Technical details regarding specific reagents, conditions (such as temperature and solvent), and yields are often found in specialized literature or patent filings related to this compound .
The molecular structure of 4-cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane features a complex arrangement of atoms:
The InChI code for this compound is \text{InChI=1S/C14H24N2O2/c1-10(2)12(8-15)11(3)14(16)17-13(12)9-7-5-4-6-9/h9,11H,4-8,15H2,1-3H3 . This code provides a unique identifier for the compound's structure, aiding in its identification across databases.
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane can participate in various chemical reactions typical for spirocyclic compounds:
Technical details on reaction conditions (e.g., catalysts, solvents) are critical for optimizing yields and selectivity .
The mechanism of action for 4-cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane is primarily studied in the context of its biological activities:
Data on pharmacodynamics and pharmacokinetics would be essential for understanding its full potential in therapeutic applications.
While specific data on boiling point or melting point may not be readily available for this compound, general physical properties include:
Chemical properties include:
Relevant analyses such as spectral data (NMR, IR) would provide insights into these properties.
4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane has potential applications in:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: